Grandiflorenic acid

Description

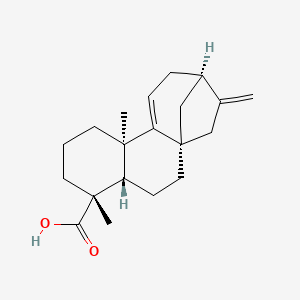

Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid; CAS 22338-67-6) is a diterpenoid compound primarily isolated from plants such as Wedelia trilobata (creeping daisy) and Montanoa tomentosa . Its molecular formula is C₂₀H₂₈O₂ (molecular weight: 300.44 g/mol), featuring a kaurane skeleton with a 19-carboxylic acid group and conjugated double bonds at positions 9(11) and 16 . X-ray crystallography of its methyl ester derivative confirmed a monoclinic crystal system with four fused rings (three six-membered and one five-membered) in distinct conformations .

This compound exhibits diverse bioactivities, including:

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18-,19-,20-/m1/s1 |

InChI Key |

RJIPNPHMQGDUBW-RFGKEDTNSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Grandiflorenic acid can be synthesized through various methods. One common approach involves the esterification of this compound with diazomethane in an ethereal solution, producing this compound methyl ester . This reaction typically requires the presence of N-nitroso-methyl urea and aqueous potassium hydroxide (KOH) as reagents .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Montanoa tomentosa. The extraction process includes solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) procedures . Additionally, in vitro culture techniques using callus and cell suspension batch cultures have been employed to produce this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Grandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, selective hydrogenation can convert this compound to dihydro-grandiflorenic acid and tetrahydro-grandiflorenic acid .

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound derivatives.

Substitution: Diazomethane in an ethereal solution is used for esterification reactions.

Major Products Formed:

- Dihydro-grandiflorenic acid

- Tetrahydro-grandiflorenic acid

- This compound methyl ester

Scientific Research Applications

Grandiflorenic acid (GFA) is a kaurane diterpene found in Sphagneticola trilobata and other plants, exhibiting a range of biological activities, most notably antiprotozoal effects . Research has explored its potential in wound healing, anti-cancer activity, and treatment of parasitic diseases .

Scientific Research Applications

Anti-protozoal Activity:

- GFA has demonstrated significant activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease .

- In vitro studies showed that GFA treatment led to reduced viability of trypomastigote forms, with morphological and ultrastructural changes. The mechanism involves increased reactive oxygen species (ROS) levels, mitochondrial depolarization, accumulation of lipid droplets, autophagic vacuoles, phosphatidylserine exposure, and plasma membrane damage .

- GFA was effective in reducing the percentage of infected cells and the number of amastigotes per macrophage without causing cytotoxicity in mammalian cell lines. It also increased TNF-α and reduced IL-6 levels in infected macrophages .

- GFA also promotes the death of promastigotes via an apoptosis-like mechanism and affects amastigotes by increasing total iron bound capacity .

- It significantly inhibited the proliferation of promastigotes, accompanied by morphological changes in the parasite . The mechanisms involved in the protozoan's death include an increase in the production of reactive oxygen species (ROS), phosphatidylserine exposure, permeabilization of the plasma membrane, and decreased mitochondrial depolarization .

Wound Healing:

- GFA shows potential wound-healing activity by stimulating fibroblasts and inhibiting the prolonged inflammatory phase .

- It stimulates fibroblast cells, which are responsible for wound healing .

- In vitro, GFA at a concentration of 2.5 µg/mL resulted in a viability of 116% in BJ human fibroblasts and 106% in HaCaT keratinocytes .

- GFA induced a 100% migration rate in in vitro scratch assays, and the collagen content increased to 171.2 µg/mL compared to the control (61.1 µg/mL) with BJ human fibroblasts .

Anti-cancer Activity:

- GFA has been found to induce cytotoxicity and cell death in breast (MCF7), lung (A549), and liver (HuH7.5) tumor cell lines .

- The cell death patterns are associated with apoptosis and autophagy, with oxidative stress playing a role in these pathways .

Data Table

Case Studies

While specific case studies are not available in the provided search results, the wound-healing potential of this compound has scientific backing due to a combination of fibroblast stimulation and inhibiting prolonging inflammatory phase of wound healing evident by reduced levels of inflammatory cytokines from macrophage Raw 264.7 cells .

Further Research

Mechanism of Action

The mechanism of action of grandiflorenic acid involves several pathways:

- Induction of Reactive Oxygen Species (ROS): this compound increases oxidative stress in target cells .

- Mitochondrial Depolarization: It causes mitochondrial depolarization, leading to cell death .

- Apoptosis-like Mechanism: this compound promotes apoptosis-like cell death in promastigotes and affects amastigotes by increasing total iron-bound capacity .

- Immunomodulation: It influences immune responses by increasing tumor necrosis factor-alpha (TNF-α) and reducing interleukin-6 (IL-6) levels in infected macrophages .

Comparison with Similar Compounds

Key Differences :

- Double bonds: this compound’s diene system (Δ⁹(¹¹),¹⁶) enhances reactivity compared to saturated ent-kaurenoic acid .

- Functional groups: Nimbin and deacetylsalannin are triterpenoids with ester/acetyl groups, unlike the carboxylic acid in this compound .

2.2. Functional Analogues

Compounds with overlapping bioactivities but distinct structures:

3.1. Antifungal Activity

This compound sodium salt (0.5 g/L) inhibits mycelial growth of Sclerotinia sclerotiorum (87% inhibition) and Fusarium graminearum (100% conversion to 12α-hydroxy derivative) . Comparatively, nimbin (from neem) shows broader insecticidal activity but lower specificity against fungi .

3.2. Wound Healing Mechanisms

- Collagen synthesis : this compound (2.5 µg/mL) increases collagen type I production in L929 fibroblasts by 300% (vs. 23.8 µg/mL in controls) .

- Fibroblast migration : In scratch assays, this compound enhances migration rates (71% vs. 57.9% in controls) .

- Oxidative stress protection : Reduces H₂O₂-induced LDH release by 50% at 2.5 µg/mL .

Biological Activity

Grandiflorenic acid (GA), a kaurane diterpene primarily isolated from the plant Sphagneticola trilobata (also known as Wedelia trilobata), has garnered attention for its diverse biological activities. This article reviews the key findings on the biological activity of GA, focusing on its effects in wound healing, antiprotozoal action, and potential anticancer properties.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The structure can be represented as:

This molecular formula indicates that GA consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, typical of many natural terpenes.

Wound Healing Potential

In Vitro Studies : Research has shown that GA promotes wound healing through fibroblast stimulation and anti-inflammatory effects. A study demonstrated that GA significantly increased the viability of human fibroblast cells (BJ cells) and keratinocytes (HaCaT cells) at concentrations as low as 2.5 μg/mL, achieving viabilities of 116% and 106%, respectively .

In Vivo Studies : In experimental models using rats, GA formulated in ointments (0.5% and 1.0% w/w) was evaluated for its wound healing efficacy. The results indicated a marked improvement in wound closure rates compared to control groups, attributed to enhanced fibroblast activity and reduced inflammatory cytokine levels .

Antiprotozoal Activity

GA exhibits significant antiprotozoal properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A recent study highlighted the following findings:

- Mechanism of Action : GA treatment resulted in morphological changes in trypomastigote forms and increased levels of reactive oxygen species (ROS), leading to mitochondrial depolarization and apoptosis-like cell death in parasites .

- Efficacy : The half-maximal inhibitory concentration (IC50) for trypomastigote forms was determined to be 24.60 nM, demonstrating potent antiparasitic activity without cytotoxic effects on mammalian cell lines .

Anticancer Properties

Preliminary studies suggest that GA may have anticancer effects. One investigation assessed its impact on various cancer cell lines, including breast (MCF7), liver (HuH7.5), and lung cancer cells. The results indicated that GA induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Effect | Mechanism |

|---|---|---|

| Wound Healing | Promotes fibroblast proliferation | Inhibition of inflammatory cytokines |

| Antiprotozoal | Reduces viability of T. cruzi | Induction of ROS and apoptosis-like mechanisms |

| Anticancer | Induces apoptosis in cancer cell lines | Activation of apoptotic pathways |

Q & A

Q. What experimental models are commonly used to evaluate Grandiflorenic acid's wound-healing properties?

The in vitro scratch assay using fibroblast L929 cells is a standard method to assess cell migration, a critical process in wound healing. Cells are cultured in 6-well plates, and linear scratches are created with sterile pipette tips. Migration rates are quantified using imaging software (e.g., ImageJ) by measuring scratch closure over 48 hours . Collagen synthesis, another key wound-healing marker, is measured via the Sircol assay, where soluble collagen type I is quantified spectrophotometrically at 540 nm after alkali dissolution .

Q. How is this compound isolated and purified for experimental use?

this compound is typically isolated from Wedelia trilobata leaves through bioassay-guided fractionation. Ethanolic extracts are partitioned into ethyl acetate, and active fractions are purified via silica gel chromatography. Recrystallization in cold methanol yields a white crystalline powder, with structural confirmation via NMR and mass spectrometry .

Q. What are the standard concentrations of this compound used in cytotoxicity assays?

Non-cytotoxic doses (≤2.5 μg/mL) are determined via cell viability assays (e.g., MTT). At 2.5 μg/mL, this compound maintains >97% fibroblast viability, making it suitable for prolonged migration and collagen studies . Higher doses (e.g., 33.6 μg/mL) may enhance collagen synthesis but require validation against cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent effects of this compound on collagen synthesis?

Discrepancies may arise from cell type specificity or assay conditions. For example, collagen production peaks at 33.6 μg/mL in L929 fibroblasts , but lower doses (2.5 μg/mL) are optimal for migration . To reconcile this, validate dose-response curves across multiple assays and use proteomic analysis (e.g., Western blot) to confirm collagen type I expression. Include positive controls like proteoglycan-IPC (10–100 μg/mL) to benchmark activity .

Q. What methodological adjustments improve reproducibility in scratch assays with this compound?

Variability in scratch width and cell density can skew results. Standardize protocols by:

- Using automated scratch tools (e.g., IncuCyte) instead of manual pipette tips.

- Pre-treating cells with mitomycin C to isolate migration from proliferation.

- Analyzing ≥6 points per scratch and quadruplicate wells to reduce intra-assay variability .

Q. How should researchers address discrepancies between in vitro and in vivo wound-healing data for this compound?

In vitro models lack immune and vascular components critical to in vivo healing. Bridge this gap by:

Q. What statistical methods are recommended for analyzing this compound’s effects on oxidative stress markers like LDH?

For LDH release assays, use ANOVA followed by Tukey’s post hoc test to compare treated vs. H₂O₂-stressed cells. Normalize data to positive controls (e.g., 100 μg/mL proteoglycan) and report percentage LDH release relative to untreated cells (e.g., 25% at 2.5 μg/mL vs. 72% in H₂O₂-only groups) .

Data Analysis and Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.